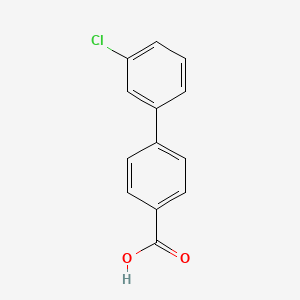
3'-Chloro-biphenyl-4-carboxylic acid
説明
3’-Chloro-biphenyl-4-carboxylic acid is a derivative of biphenyl-4-carboxylic acid . It has a molecular formula of C13H9ClO2 . The compound is characterized by the presence of a carboxylic acid group attached to a biphenyl system, which is a system of two benzene rings connected by a single bond .
Synthesis Analysis
The synthesis of 3’-Chloro-biphenyl-4-carboxylic acid can be achieved through the reaction of 3a-j with chloro acetyl chloride in the presence of triethyl amine . Another method involves the coupling of 4-chlorobutyryl chloride with 4-carboxyphenylboronic acid under standard Suzuki coupling conditions .Molecular Structure Analysis
The molecular structure of 3’-Chloro-biphenyl-4-carboxylic acid consists of a biphenyl system with a chlorine atom attached to one of the benzene rings and a carboxylic acid group attached to the other . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of 3’-Chloro-biphenyl-4-carboxylic acid are likely to be similar to those of other carboxylic acids. These reactions include protonation of the carbonyl group, nucleophilic attack on the carbonyl, proton transfer, and water leaving .科学的研究の応用
1. Photo-Oxidation of Aromatic Alcohols
- Application Summary : This research presents an environment-friendly and highly efficient method for the oxidation of aromatic alcohols to carboxylic acids or ketones in air via light irradiation under external catalyst-, additive-, and base-free conditions .
- Methods of Application : The photoreaction system exhibits a wide substrate scope and the potential for large-scale applications. Most of the desired products are easily obtained via recrystallization and separation from low-boiling reaction medium acetone in good yields, and the products can be subsequent directly transformed without further purification .
- Results or Outcomes : The selective oxygenation of aromatic alcohols to acids, which are significant raw materials and intermediates for the production of food preservatives, dyes, plasticizers, and sugars, is a fundamental reaction in organic synthesis .
2. URAT1 Inhibitors
- Application Summary : This research aims to design, synthesize, and evaluate the antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .
- Methods of Application : Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion .
- Results or Outcomes : Fifty-one novel compounds were synthesized and most of them showed obvious inhibition against human URAT1. A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively. They exhibited IC 50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone .
3. Antibacterial and Antioxidant Activities
- Application Summary : This project aims to design, synthesize, and evaluate their antibacterial and antioxidant activities of new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Scalable Synthesis and Reactions of Biphenyl Derivatives
- Application Summary : This research provides recent developments in the current status and latest synthetic methodologies of biphenyl derivatives .
- Methods of Application : The research investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
- Results or Outcomes : The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
5. Applications in Organic Synthesis, Nanotechnology, and Polymers
- Application Summary : Carboxylic acids, including 3’-Chloro-biphenyl-4-carboxylic acid, have applications in organic synthesis, nanotechnology, and polymers .
- Methods of Application : Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
6. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, which can be synthesized from 3’-Chloro-biphenyl-4-carboxylic acid, possess various biological activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
7. Mass Spectrometry - Fragmentation Patterns
- Application Summary : 3’-Chloro-biphenyl-4-carboxylic acid can be used in mass spectrometry to study fragmentation patterns. These patterns can be seen in mass spectra of compounds ionized by electron impact ionization .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
8. Pyrene-based Metal Organic Frameworks
- Application Summary : 3’-Chloro-biphenyl-4-carboxylic acid can be used in the synthesis of pyrene-based metal organic frameworks (MOFs). These MOFs have several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
9. Synthesis of Metal-Organic Frameworks
- Application Summary : 3’-Chloro-biphenyl-4-carboxylic acid can be used as a linker or ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have a wide range of potential applications in areas such as gas storage, catalysis, sensing, and separation technology .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
4-(3-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVTXJWSYIMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373889 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-biphenyl-4-carboxylic acid | |
CAS RN |
5728-43-8 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



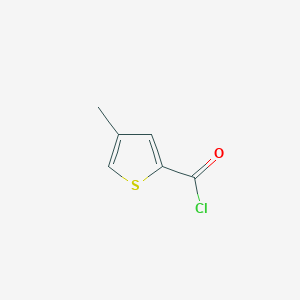
![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)

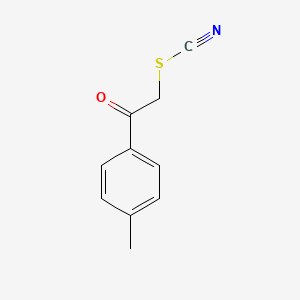
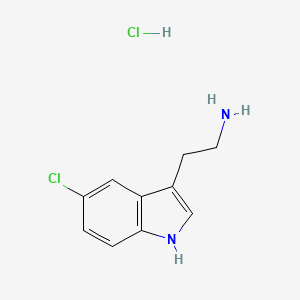
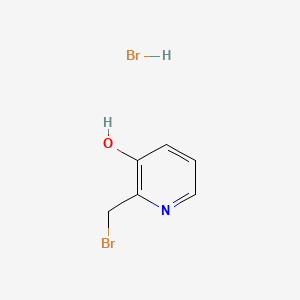
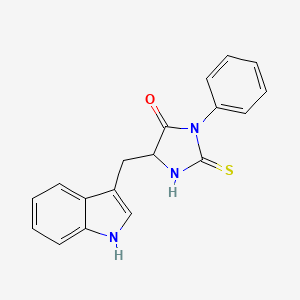
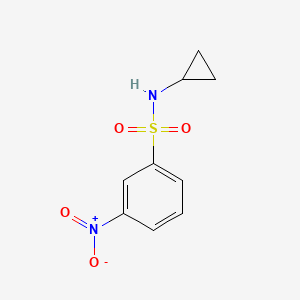
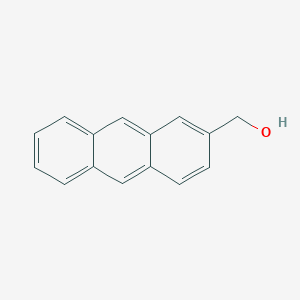
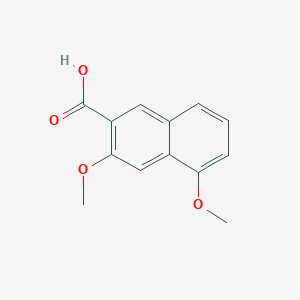
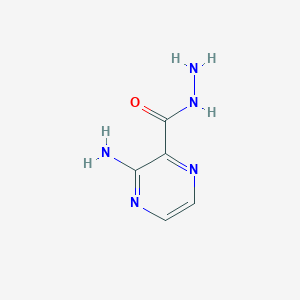
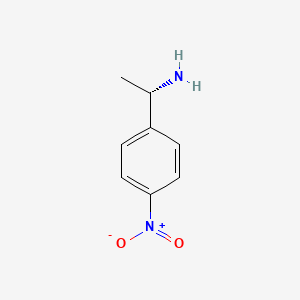
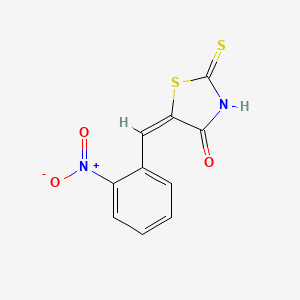
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)